molecular formula C17H19N3O6 B7147645 N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide

N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B7147645
M. Wt: 361.3 g/mol
InChI Key: LPIKCQVNGWAMMG-UHFFFAOYSA-N
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Description

N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrofuran moiety and a hydroxybutan-2-ylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-2-12(10-21)18-15(22)9-11-3-5-13(6-4-11)19-17(23)14-7-8-16(26-14)20(24)25/h3-8,12,21H,2,9-10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIKCQVNGWAMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the nitrofuran core. This can be achieved through the nitration of furan, followed by the introduction of the carboxamide group via amide bond formation. The hydroxybutan-2-ylamino group is then introduced through a series of substitution reactions, often involving the use of protecting groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

    Substitution: The hydroxybutan-2-ylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme activity and protein interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutan-2-ylamino group can form hydrogen bonds with active site residues, while the nitrofuran moiety can participate in redox reactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide: shares similarities with other nitrofuran derivatives, such as nitrofurantoin and furazolidone.

    Hydroxybutan-2-ylamino derivatives: Compounds with similar hydroxybutan-2-ylamino groups, such as certain beta-blockers.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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